molecular formula C13H14N2O2 B3109540 1-cyclopentylindazole-3-carboxylic Acid CAS No. 173600-15-2

1-cyclopentylindazole-3-carboxylic Acid

Cat. No. B3109540
CAS RN: 173600-15-2
M. Wt: 230.26 g/mol
InChI Key: YOZGRUDRUTYFDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, which is a similar compound, has been reported in the literature . The synthesis involves the design and creation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . Another method involves the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of 1-Cyclopentylindazole-3-carboxylic Acid is represented by the molecular formula C13H14N2O2. The molecular weight of the compound is 230.26 g/mol. Detailed structural analysis would involve examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .


Chemical Reactions Analysis

Carboxylic acids, such as 1-Cyclopentylindazole-3-carboxylic Acid, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids have complex molecular structures. If they undergo subtle changes, it can significantly impact both the efficacy and safety of the molecule . The physical properties of carboxylic acids depend on factors such as the presence of a cis-double bond, which significantly lowers the melting point of a compound .

Scientific Research Applications

Synthetic Routes and Bioactivity of Heterocyclic Compounds

Indazole derivatives, like 1-cyclopentylindazole-3-carboxylic acid, are synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the click reaction. This technique is fundamental for constructing 1,2,3-triazoles, a closely related heterocyclic compound, offering a pathway for the synthesis of complex molecules from simple starting materials. The click reaction is lauded for its high selectivity, wide scope, fast reaction rates, and high yields, making it a cornerstone in drug discovery and material science applications (Kaushik et al., 2019).

Antineoplastic Activities of Indazole Derivatives

Indazole derivatives have been shown to possess potent antineoplastic activities. For instance, lonidamine, an indazole-3-carboxylic acid derivative, exhibits a unique mechanism of action by inhibiting oxygen consumption and aerobic glycolysis in neoplastic cells, potentially enhancing the cytotoxic effects of certain chemotherapeutic agents (Di Cosimo et al., 2003).

Corrosion Inhibition

1,2,3-Triazole derivatives, accessible through methodologies similar to those applicable to indazole derivatives, have demonstrated significant efficiency as corrosion inhibitors for metals and alloys in aggressive media. This application is particularly relevant in materials science, where protecting infrastructure against corrosion is crucial (Hrimla et al., 2021).

Eco-Friendly Synthesis

The development of eco-friendly synthetic methods for triazoles, which could be adapted for the synthesis of indazole derivatives, emphasizes the importance of sustainable practices in chemistry. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, highlighting the potential for industrial application in drug synthesis and other areas (De Souza et al., 2019).

Safety and Hazards

The safety data sheets of similar compounds like Cyclopentene-1-carboxylic acid and Indole-2-carboxylic acid suggest that these compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate safety measures.

Future Directions

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates has been synthesized and evaluated for antimicrobial activities . This opens the door for the future advancement of novel medicines containing peptide-heterocycle hybrids with the ability to be effective as antimicrobial agents .

properties

IUPAC Name

1-cyclopentylindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)12-10-7-3-4-8-11(10)15(14-12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZGRUDRUTYFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentylindazole-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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